
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(3-methylisoxazol-5-yl)butanamide, also known as MI-2, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. MI-2 has shown promising results in preclinical studies and has the potential to become a valuable tool in cancer research.
Scientific Research Applications
Anticonvulsant Evaluation
A series of novel derivatives incorporating the functionalized amino acid unit and GABA–phthalimide moiety, with essential amino acid substituted on it, were synthesized to explore prospective anticonvulsant candidates. Initial screenings using the maximal electroshock test and sub-cutaneous Pentylenetetrazole test in mice identified compounds with significant ability to suppress convulsions generated by electrical seizures. Quantitative studies in mice and rats showed an increase in the protective index over phenytoin, indicating potent anticonvulsant activity. Additionally, the administration of active compounds resulted in increased gamma-amino butyric acid levels in various brain regions, suggesting a promising direction for future investigations on modifying this framework for enhanced potency (Ahuja, Husain, & Siddiqui, 2014).
Antioxidant and Anticancer Activity
Derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, and other moieties were synthesized, with their structures confirmed by various spectroscopy techniques. The antioxidant activity of these compounds was found to be significantly higher than that of ascorbic acid. Anticancer activity was evaluated against human glioblastoma and triple-negative breast cancer cell lines, with certain compounds showing higher cytotoxicity against the glioblastoma U-87 cell line. These findings highlight the potential of such compounds in developing new treatments for cancer (Tumosienė et al., 2020).
Anti-inflammatory Agents
Novel derivatives were synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising anti-inflammatory activity, and docking studies were performed to determine their binding affinity towards human serum albumin. This research contributes to the understanding of the molecular basis of anti-inflammatory activity and opens avenues for the development of new therapeutic agents (Nikalje, Hirani, & Nawle, 2015).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-9-14(23-18-10)17-13(20)7-4-8-19-15(21)11-5-2-3-6-12(11)16(19)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOSSYICAJYDMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B3015500.png)
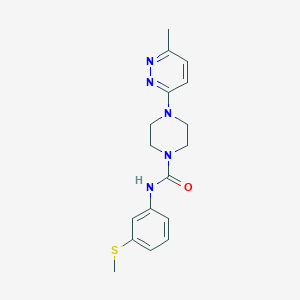

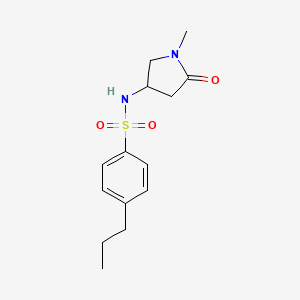
![N-(1,3-benzodioxol-5-yl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B3015506.png)


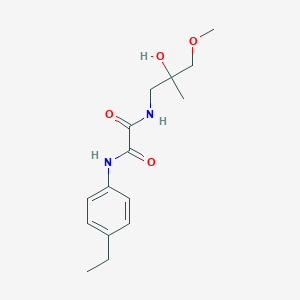
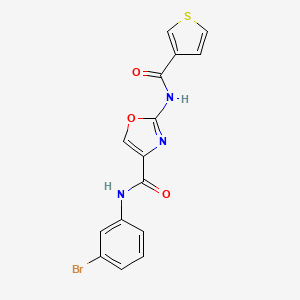
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
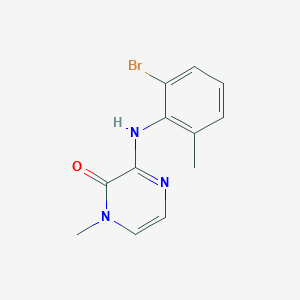
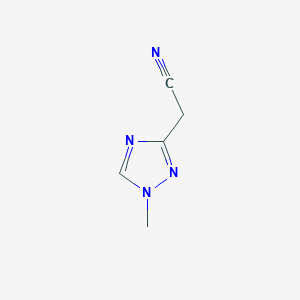

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B3015521.png)